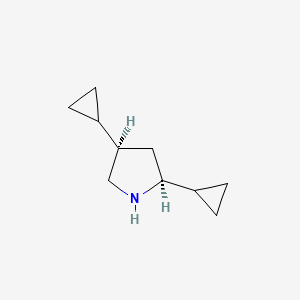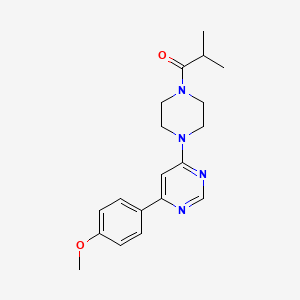
1-(4-chlorobenzyl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea is a compound that belongs to the class of urea derivatives. It is a white to off-white crystalline powder that is soluble in organic solvents. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry.
Applications De Recherche Scientifique
Corrosion Inhibition Performance
A study by Mistry et al. (2011) investigated the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives, including compounds structurally similar to 1-(4-chlorobenzyl)-3-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)urea, for mild steel in 1 N HCl. The compounds exhibited efficient corrosion inhibition through adsorption on the steel surface, forming a protective layer and indicating the potential of such compounds in corrosion protection applications (Mistry, Patel, Patel, & Jauhari, 2011).
Synthesis and Characterization
Singh et al. (2015) reported on the synthesis, characterization, and antimicrobial activity of 4-aminoazobenzene-derived silatranes with urea linkers. These compounds, featuring urea functionalities, demonstrated modest antimicrobial properties. This research showcases the synthetic versatility of urea derivatives in creating compounds with potential biological applications (Singh, Saroa, Girdhar, Rani, Choquesillo-Lazarte, & Sahoo, 2015).
Green Synthesis of Heterocycles
Dawle et al. (2012) focused on the green synthesis of novel heterocycles carrying triazole derivatives of dihydropyrimidine, employing 1,3-dicarbonyl compounds, aldehyde, and urea or thiourea. This study illustrates the application of green chemistry principles in the synthesis of complex molecules, highlighting the role of urea derivatives in facilitating environmentally friendly chemical reactions (Dawle, Mathapati, Bondge, & Momin, 2012).
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[1-phenyl-2-(triazol-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c19-16-8-6-14(7-9-16)12-20-18(25)23-17(13-24-21-10-11-22-24)15-4-2-1-3-5-15/h1-11,17H,12-13H2,(H2,20,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPADDDSUABIBJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2399650.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2399654.png)





![(8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/no-structure.png)
![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylbenzenesulfonamide](/img/structure/B2399666.png)

![8-ethyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399668.png)

